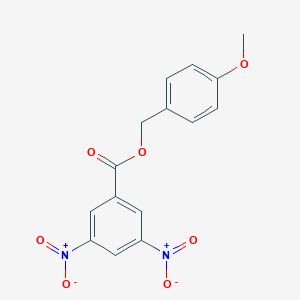
2-(Carboxymethoxy)benzoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
2-(Carboxymethoxy)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.
Reaction Conditions:
Reactants: 2-hydroxybenzoic acid, chloroacetic acid, sodium hydroxide
Solvent: Water or an organic solvent such as methanol
Temperature: Typically around 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product.
化学反応の分析
Types of Reactions
2-(Carboxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 2-(hydroxymethoxy)benzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-(Carboxymethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2-(Carboxymethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
2-(Carboxymethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(Carboxymethoxy)benzoic acid: Differing in the position of the carboxymethoxy group on the benzene ring.
2-(Carboxymethoxy)-4-methoxybenzoic acid: Featuring an additional methoxy group on the benzene ring.
2-(Carboxymethyl)benzoic acid: Lacking the methoxy group, with only a carboxymethyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both carboxyl and methoxy groups, which can influence its reactivity and interactions in various chemical and biological contexts.
特性
IUPAC Name |
2-(carboxymethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLXSRLEXBECPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060904 | |
| Record name | Benzoic acid, 2-(carboxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-53-0 | |
| Record name | 2-(Carboxymethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Carboxymethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(carboxymethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(carboxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Carboxymethoxy)benzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Carboxymethoxy)benzoic acid in the formation of coordination polymers?
A1: this compound (H2cmb) acts as a versatile tecton, or building block, in the synthesis of coordination polymers. [, , ] Its structure, containing two carboxyl groups and an ether oxygen, enables it to coordinate with metal ions in various modes. The specific linking modes adopted by H2cmb, in conjunction with the geometry of the metal center and the presence of auxiliary N-donor co-ligands, dictate the overall dimensionality and topology of the resulting coordination polymer frameworks. []
Q2: Can you provide some examples of structural diversity observed in coordination polymers incorporating this compound?
A2: Absolutely. Research has shown that H2cmb can facilitate the formation of a wide array of architectures:
- Diamond (dia) Framework: In the presence of 4,4′-dipyridylamine (dpa), H2cmb coordinates with Zn(II) to form a four-fold interpenetrating diamondoid network. []
- 1D → 3D Polycatenated Architecture: With 1,3-di(4-bipy)propane (bpp) as a co-ligand, H2cmb and Zn(II) assemble into a unique structure where interlocked 1D supramolecular loops create a 3D framework. []
- 2D → 3D Parallel Polycatenation: Studies have demonstrated the formation of a 2D → 3D parallel polycatenated coordination framework when H2cmb is combined with the bix ligand (1,4-bis(imidazol-1-ylmethyl)benzene) and Cadmium(II) ions. []
- 2D Network: When complexed with 1,4-bis(imidazol)butane (bimb), H2cmb leads to distinct 2D networks. With Zn(II), a corrugated 2D structure arises, while with Cd(II), a network with helical pillars is observed. []
Q3: Beyond coordination polymers, has this compound been explored for other applications?
A3: Yes, H2cmb has been investigated as a scaffold for developing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a potential drug target for type 2 diabetes. []
Q4: What is the significance of using different conformer-based alignments in 3D QSAR studies involving this compound derivatives?
A4: In the context of PTP1B inhibitor development, 3D QSAR studies using H2cmb derivatives as a scaffold showed that the choice of conformer-based alignment significantly impacted the model's quality and predictive power. [] Cocrystallized conformer-based alignment (CCBA), derived from the X-ray crystal structure of an H2cmb derivative bound to PTP1B, yielded the most accurate and predictive models. This highlights the importance of using biologically relevant conformations when building 3D QSAR models for drug discovery. []
Q5: Are there any studies on the luminescent properties of coordination polymers containing this compound?
A5: Yes, the luminescent properties of several Zn(II) and Cd(II) coordination polymers incorporating H2cmb have been investigated. [] This area holds potential for applications in areas like chemical sensing and optoelectronic materials. Further research is needed to fully explore the structure-property relationships and optimize the luminescent behavior for specific applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)











